molecular formula C14H7Cl5N2OS B5202895 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5202895
M. Wt: 428.5 g/mol
InChI Key: AYNFCIVJFIQRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as Dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is a selective herbicide, which means that it only targets certain types of plants and does not harm other crops or vegetation.

Mechanism of Action

2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide works by disrupting the growth and development of plants. It does this by mimicking the action of a plant hormone called auxin, which is essential for plant growth. 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide binds to the same receptors as auxin, but it is much more potent, causing the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects on plants. These include changes in gene expression, alterations in protein synthesis, and disruption of cell division. 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have an impact on the soil microbiome, which can affect the health of crops and other plants.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is that it is a selective herbicide, which means that it only targets certain types of plants. This makes it easier to study the effects of 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide on specific crops or vegetation. However, there are also limitations to using 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in lab experiments, such as the potential for environmental contamination and the need for specialized equipment and expertise.

Future Directions

There are a number of future directions for research on 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is in the development of new formulations of 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide that are more effective and less harmful to the environment. Another area of research is in the development of new herbicides that work in conjunction with 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide to provide more effective weed control. Additionally, there is ongoing research into the potential use of 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in the treatment of certain types of cancer.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This is then reacted with 2,4,5-trichloroaniline to form the final product, 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. The synthesis of 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. 2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is also being studied for its potential use in other areas, such as in the treatment of certain types of cancer.

properties

IUPAC Name

2,4-dichloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl5N2OS/c15-6-1-2-7(8(16)3-6)13(22)21-14(23)20-12-5-10(18)9(17)4-11(12)19/h1-5H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNFCIVJFIQRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl5N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

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